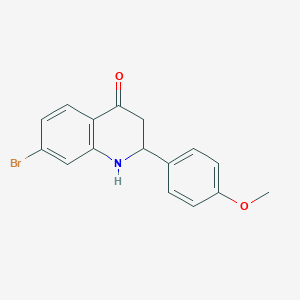
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopropenyl group, and a dimethyloxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:
Formation of (Z)-(3-bromoprop-1-en-1-yl)tributylstannate: This intermediate is produced from the commercially available (Z)-3-(tributylstannyl)prop-2-en-1-ol using the Appel reaction.
Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the oxazolidine ring.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a series of substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidine ring and the bromopropenyl group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxazolidinones.
Aplicaciones Científicas De Investigación
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets through its functional groups. The bromopropenyl group can participate in electrophilic addition reactions, while the oxazolidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S,Z)-Tert-butyl 4-(3-chloroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
(S,Z)-Tert-butyl 4-(3-fluoroprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S,Z)-Tert-butyl 4-(3-bromoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution reactions that are not possible with chlorine or fluorine, making this compound valuable for certain synthetic applications.
Propiedades
Fórmula molecular |
C13H22BrNO3 |
|---|---|
Peso molecular |
320.22 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-[(Z)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H22BrNO3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h6-7,10H,8-9H2,1-5H3/b7-6-/t10-/m0/s1 |
Clave InChI |
LRQFEHKKEOQOPY-GFVADAIESA-N |
SMILES isomérico |
CC1(N([C@H](CO1)/C=C\CBr)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)C=CCBr)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


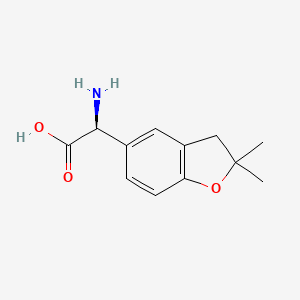


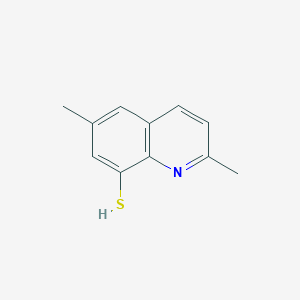
![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)

![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
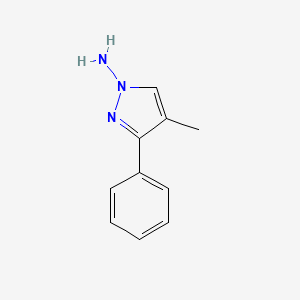
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)

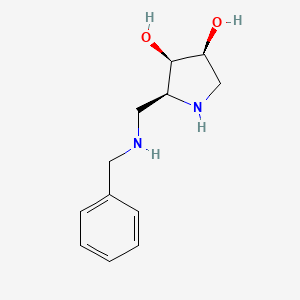
![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
